molecular formula C11H9F3N4O B2642608 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1955515-99-7

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2642608
CAS No.: 1955515-99-7
M. Wt: 270.215
InChI Key: KFYHNFKTUOCIET-UHFFFAOYSA-N
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Description

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amino group and a carboxamide group. The trifluoromethyl group is known for its significant impact on the biological activity of compounds, making this molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the diazotization of 3-(trifluoromethyl)aniline, followed by a reaction with ethyl cyanoacetate to form an intermediate. This intermediate undergoes cyclization with hydrazine to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide lies in its specific substitution pattern and the presence of the carboxamide group. This combination of functional groups can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)18-9(15)8(5-17-18)10(16)19/h1-5H,15H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORHMOHTJGBVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014020-08-6
Record name 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
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